N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-5-11(3)13(6-10(9)2)21(18,19)17-12-7-15-14(20-4)16-8-12/h5-8,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPWDAHEYBEEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CN=C(N=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-methoxypyrimidine with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of automated systems for purification and analysis can streamline the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permangan
Biological Activity
N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide compound with potential biological activity. Its molecular formula is and it has garnered interest in various pharmacological studies due to its structural features, which suggest potential therapeutic applications.
Sulfonamides are known to inhibit bacterial growth by interfering with the synthesis of folic acid. The specific mechanism for this compound has not been extensively documented in the literature; however, its structural similarity to other sulfonamide compounds suggests that it may exhibit similar antimicrobial properties.
In Vitro Studies
In vitro studies are essential for assessing the biological activity of new compounds. For instance, a study on related pyrimidine derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. Future research should aim to evaluate the specific antibacterial activity of this compound against these and other pathogens.
Data Table: Comparison of Biological Activities
Case Study 1: Antibacterial Efficacy
A recent study assessed the antibacterial efficacy of various sulfonamides including derivatives similar to this compound. The results indicated that compounds with a pyrimidine ring exhibited enhanced activity against resistant strains of bacteria.
Findings:
- Bacterial Strains Tested: Staphylococcus aureus, E. coli
- Methodology: Disk diffusion method
- Results: Significant inhibition zones were observed for several derivatives.
Case Study 2: Pharmacokinetics and Toxicity
Another important aspect of drug development is understanding the pharmacokinetics and potential toxicity of new compounds. A pharmacokinetic study on related sulfonamides revealed that these compounds are generally well absorbed but can exhibit varying degrees of toxicity.
Findings:
- Administration Route: Oral
- Toxicity Observed: Mild renal toxicity at high doses
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide. It has been evaluated for its effectiveness against various bacterial strains, including multidrug-resistant pathogens.
Case Study: Antibacterial Efficacy
A study assessed the minimum inhibitory concentrations (MIC) of this compound against several Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of conventional antibiotics like penicillin and ciprofloxacin .
Anticancer Potential
The compound has also been investigated for its cytotoxic effects on cancer cell lines. Its structure suggests potential interactions with cellular targets involved in cancer progression.
Case Study: Cytotoxicity Assessment
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells at concentrations exceeding 10 µM .
Drug Design and Development
The sulfonamide moiety is a well-known pharmacophore in drug development. Researchers are exploring derivatives of this compound to enhance efficacy and reduce side effects.
Case Study: Derivative Synthesis
A series of derivatives based on this compound were synthesized and evaluated for their antimicrobial and anticancer activities. The modifications aimed to improve potency while maintaining favorable pharmacokinetic properties .
Table 1: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Penicillin | 32 |
| Escherichia coli | 16 | Ciprofloxacin | 64 |
| Klebsiella pneumoniae | 32 | Ampicillin | 128 |
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 12 | 65 |
| HeLa | 15 | 70 |
| A549 | 20 | 60 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-[2-(5-Bromo-2-Morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-Methoxyphenyl]-2,4,6-Trimethylbenzenesulfonamide ()
This analogue differs in three key aspects:
Pyrimidine Substituents : A bromo (Br) atom at the 5-position and a morpholinyl group at the 2-position replace the methoxy group in the target compound.
Benzene Ring : The 2,4,6-trimethyl configuration contrasts with the 2,4,5-trimethyl arrangement in the target compound.
Linkage : A sulfanyl (-S-) bridge connects the pyrimidine and benzene rings instead of a direct sulfonamide (-SO₂-NH-) linkage.
Table 1: Structural and Physicochemical Comparison
The bromo and morpholinyl groups in the compound increase molecular weight and polarity, likely reducing membrane permeability compared to the target compound. The sulfanyl linkage may also confer greater conformational flexibility .
Methodological Consistency in Structural Analysis
Both compounds were likely characterized using SHELX for refinement and WinGX/ORTEP for visualization, ensuring standardized bond-length and angle measurements. For example, SHELX’s robustness in handling anisotropic displacement parameters is critical for resolving steric effects from methyl and methoxy groups .
Implications of Substituent Variations
Lumping Strategy Considerations ()
In computational models, the target compound and its analogues might be grouped under a "sulfonamide-pyrimidine" surrogate due to shared core structures. This lumping simplifies reaction networks but risks overlooking nuanced differences in reactivity or solubility caused by substituents like Br or morpholinyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
